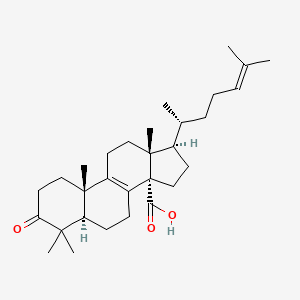
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- is a natural product found in Actaea simplex, Actaea cimicifuga, and other organisms with data available.
Aplicaciones Científicas De Investigación
Corrosion and Scale Inhibitors
Butanedioic acid derivatives such as 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been researched for their application as corrosion and scale inhibitors. These compounds, synthesized through acid-catalyzed hydrolysis, demonstrate effectiveness in preventing material degradation in various industrial settings (Mikroyannidis, 1987).
Metabolic Pathways in Bacteria
Studies have explored the novel metabolic pathways involving Butanedioic acid derivatives in bacteria. For instance, the metabolism of Bisphenol A (BPA) by aerobic bacteria results in the production of compounds like 2,3-bis(4-hydroxyphenyl)-1,2-propanediol through skeletal rearrangement processes (Spivack, Leib & Lobos, 1994).
Synthesis Applications
Butanedioic acid derivatives are used in enantioselective synthesis processes. For example, (S)-2-(Aminomethyl)butanedioic acid can be synthesized using chiral β-alanine α-enolate equivalents, demonstrating the compound's role in advanced chemical synthesis techniques (Arvanitis, Motevalli & Wyatt, 1996).
Plant Systemic Defense Responses
Research in the field of agriculture has shown that stereoisomers of 2,3-butanediol, closely related to butanedioic acid derivatives, can elicit systemic defense responses in plants against viruses. This finding is significant in developing biologically based plant protection strategies (Kong, Shin, Kim & Ryu, 2018).
Green Chemistry Applications
In green chemistry, butanedioic acid derivatives like 2,3-butanediol are used for the dehydration process to produce environmentally friendly compounds such as butanone. This application highlights the role of these derivatives in sustainable chemical production processes (Zhang, Yu, Ji & Huang, 2012).
Propiedades
Número CAS |
35388-57-9 |
|---|---|
Nombre del producto |
Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)- |
Fórmula molecular |
C11H12O7 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)/t8-,11-/m1/s1 |
Clave InChI |
TUODPMGCCJSJRH-LDYMZIIASA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O |
SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |
Sinónimos |
(p-hydroxybenzyl)tartaric acid piscidic acid piscidic acid, (S-(R*,S*))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



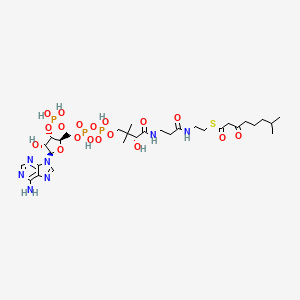
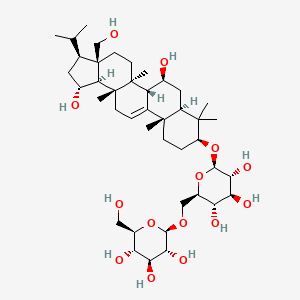
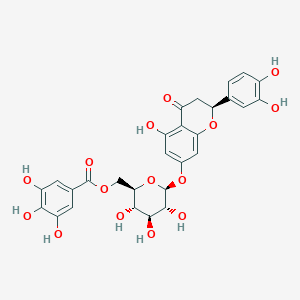
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)
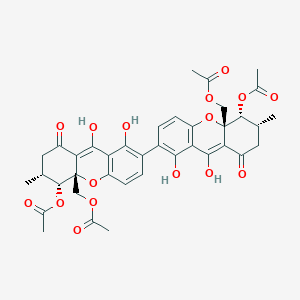

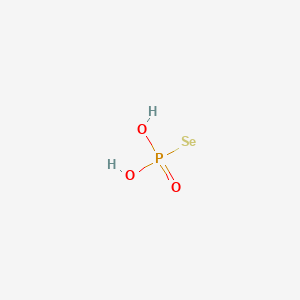
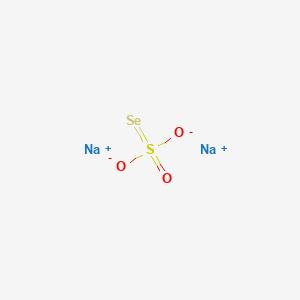
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

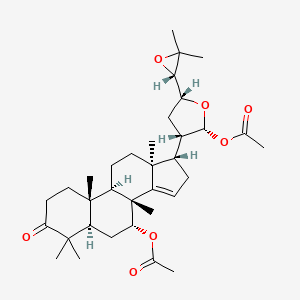
![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)
![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
